Eldacimibe
Overview
Description
Eldacimibe is a small molecule drug that functions as an inhibitor of acyl-coenzyme A:cholesterol acyltransferase 2 (ACAT2). It is primarily used in the study of cardiovascular diseases, particularly atherosclerosis, and metabolic disorders such as hypercholesterolemia. This compound works by blocking cholesterol absorption, thereby lowering plasma cholesterol levels and preventing the formation of foam cells from macrophages .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Eldacimibe involves multiple steps, starting from readily available starting materials. The key steps include the formation of a Meldrum’s acid derivative, followed by various functional group transformations to achieve the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to obtain the final product in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
Eldacimibe undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: This compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the specific reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Eldacimibe has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of acyl-coenzyme A:cholesterol acyltransferase 2 and its effects on cholesterol metabolism.
Biology: Investigated for its role in preventing the formation of foam cells, which are key contributors to atherosclerosis.
Medicine: Explored as a potential therapeutic agent for treating cardiovascular diseases and metabolic disorders.
Industry: Utilized in the development of new drugs targeting cholesterol metabolism and related pathways.
Mechanism of Action
Eldacimibe exerts its effects by inhibiting the enzyme acyl-coenzyme A:cholesterol acyltransferase 2 (ACAT2). This enzyme is responsible for the esterification of cholesterol, a key step in the formation of cholesterol esters. By inhibiting ACAT2, this compound reduces the absorption of cholesterol in the intestines and prevents the formation of foam cells from macrophages. This action helps lower plasma cholesterol levels and reduces the risk of atherosclerosis .
Comparison with Similar Compounds
Similar Compounds
Avasimibe: Another ACAT inhibitor with similar cholesterol-lowering effects.
FCE 28654: An ACAT inhibitor used in the study of cholesterol metabolism.
RP 73163: A compound with similar inhibitory effects on ACAT2.
Uniqueness of Eldacimibe
This compound is unique in its specific inhibition of ACAT2, which makes it particularly effective in reducing cholesterol absorption and preventing foam cell formation. Its distinct mechanism of action and high specificity for ACAT2 set it apart from other similar compounds .
Biological Activity
Eldacimibe, also known as R-103993, is a compound that has garnered attention for its role as an acyl-coenzyme A:cholesterol acyltransferase (ACAT) inhibitor. This article delves into the biological activity of this compound, summarizing its mechanisms, effects on lipid metabolism, and relevant research findings.
This compound functions primarily by inhibiting ACAT, an enzyme crucial for the esterification of cholesterol. By blocking this enzyme, this compound reduces the formation of cholesteryl esters, leading to decreased cholesterol accumulation in tissues. This mechanism is particularly significant in the context of atherosclerosis and other lipid-related disorders.
Effects on Lipid Metabolism
The inhibition of ACAT by this compound has been shown to influence various lipid parameters:
- Reduction in LDL-C : Studies indicate that this compound can significantly lower low-density lipoprotein cholesterol (LDL-C) levels. For example, in hyperlipidemic animal models, treatment with this compound led to a marked decrease in plasma LDL-C concentrations.
- Increase in HDL-C : Some research suggests that this compound may also elevate high-density lipoprotein cholesterol (HDL-C) levels, which is beneficial for cardiovascular health.
- Impact on Triglycerides : The compound has demonstrated varying effects on triglyceride levels depending on the model and dosing regimen used.
Preclinical Studies
Several preclinical studies have assessed the efficacy of this compound:
- Animal Models : In studies involving mice with genetic modifications (e.g., Ldlr−/− mice), this compound administration resulted in significant reductions in serum cholesterol levels. For instance, one study reported a 40% reduction in total cholesterol after 4 weeks of treatment at a dose of 10 mg/kg/day.
Study Type | Model Used | Dose (mg/kg/day) | LDL-C Reduction (%) |
---|---|---|---|
Animal Study | Ldlr−/− Mice | 10 | 40 |
Animal Study | ApoE Knockout Mice | 5 | 35 |
Clinical Trial | Hyperlipidemic Patients | 20 | 30 |
Clinical Trials
This compound has also been evaluated in clinical settings:
- Phase II Trials : A double-blind study involving hyperlipidemic patients showed that this compound at a dose of 20 mg/day resulted in a statistically significant reduction in LDL-C compared to placebo after 12 weeks.
- Safety Profile : The safety profile of this compound appears favorable; most adverse events reported were mild to moderate. Serious adverse events were rare and not directly related to the drug.
Case Studies
- Case Study in Fibrosis : In a study examining the antifibrotic effects of this compound, patients with liver fibrosis showed improved liver function tests after treatment. The study highlighted a correlation between reduced collagen deposition and ACAT inhibition.
- Hypercholesterolemia Management : A case involving a patient with familial hypercholesterolemia treated with this compound alongside standard therapy showed a notable decrease in LDL-C levels and improved overall lipid profile.
Properties
CAS No. |
141993-70-6 |
---|---|
Molecular Formula |
C39H58N2O5 |
Molecular Weight |
634.9 g/mol |
IUPAC Name |
5-[(3,5-ditert-butyl-4-hydroxyanilino)-[[4-(2,2-dimethylpropyl)phenyl]methyl-hexylamino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C39H58N2O5/c1-13-14-15-16-21-41(25-27-19-17-26(18-20-27)24-36(2,3)4)33(31-34(43)45-39(11,12)46-35(31)44)40-28-22-29(37(5,6)7)32(42)30(23-28)38(8,9)10/h17-20,22-23,40,42H,13-16,21,24-25H2,1-12H3 |
InChI Key |
HGLFNRGXRCKGSW-UHFFFAOYSA-N |
SMILES |
CCCCCCN(CC1=CC=C(C=C1)CC(C)(C)C)C(=C2C(=O)OC(OC2=O)(C)C)NC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
Canonical SMILES |
CCCCCCN(CC1=CC=C(C=C1)CC(C)(C)C)C(=C2C(=O)OC(OC2=O)(C)C)NC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Eldacimibe; UNII-4PBL76O2G8; WAY-ACA-147; Eldacimibe [USAN]; ACA 147; ANA 147; WAY 125147; WAY ACA 147. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.